Ciguatoxin 3C

Catalog No.
S623175
CAS No.
148471-85-6
M.F
C57H82O16
M. Wt
1023.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciguatoxin 3C

CAS Number

148471-85-6

Product Name

Ciguatoxin 3C

IUPAC Name

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol

Molecular Formula

C57H82O16

Molecular Weight

1023.2 g/mol

InChI

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1

InChI Key

BFXGFCYTZARNGN-XHDDPMCTSA-N

SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C

Synonyms

ciguatoxin 3C, ciguatoxin CTX3C

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C

Description

The exact mass of the compound Ciguatoxin 3C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Ciguatera Fish Poisoning (CFP)

Ciguatera fish poisoning (CFP) is a complex illness caused by consuming fish contaminated with ciguatoxins. Research on CTX3C contributes to a better understanding of CFP by:

  • Improving toxin detection methods: Scientists are investigating CTX3C's unique characteristics in mass spectrometry analysis to develop more accurate methods for detecting its presence in fish flesh. This can help identify contaminated fish and prevent CFP outbreaks [].

Exploring CTX3C's Mode of Action

The exact mechanism by which CTX3C exerts its toxic effects is still being elucidated. Research in this area focuses on:

  • CTX3C's interaction with sodium channels: Ciguatoxins are known to disrupt nerve function by affecting voltage-gated sodium channels in cells. Studies on CTX3C aim to understand its specific binding sites and effects on these channels, which can contribute to the development of potential antidotes [].

Ciguatoxin 3C is a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus, which is responsible for ciguatera poisoning, a significant seafood-borne illness affecting humans. This toxin belongs to the ciguatoxin family, characterized by complex polyether structures that contribute to their biological activity. Ciguatoxin 3C is particularly notable for its ability to activate voltage-gated sodium channels, leading to a range of neurological symptoms in affected individuals, including dysesthesia and paraesthesia . The molecular structure of Ciguatoxin 3C is intricate, featuring multiple fused rings that enhance its lipophilicity and biological potency.

Ciguatoxin 3C primarily interacts with ion channels in neuronal membranes. Its mechanism of action involves the modulation of voltage-gated sodium channels, causing depolarization of neuronal membranes and influencing synaptic transmission. Specifically, Ciguatoxin 3C induces a rapid inward tonic current in neurons, which is primarily mediated by gamma-aminobutyric acid (GABA), enhancing inhibitory postsynaptic currents while decreasing excitatory postsynaptic currents . This shift in excitatory and inhibitory balance may explain some of the neurological symptoms associated with ciguatera poisoning.

The biological activity of Ciguatoxin 3C is significant due to its effects on neuronal excitability and synaptic transmission. The toxin has been shown to cause:

  • Depolarization of Neuronal Membranes: Ciguatoxin 3C leads to large depolarizations in cultured cortical neurons, altering their firing patterns .
  • Increased Inhibitory Transmission: It enhances the amplitude and frequency of miniature inhibitory postsynaptic currents while suppressing excitatory currents .
  • Neurological Symptoms: Symptoms of ciguatera poisoning include neurological alterations such as paraesthesiae and dysaesthesiae, which can persist for months after exposure .

The total synthesis of Ciguatoxin 3C has been a focus of research due to its complex structure. Various synthetic routes have been developed, including:

  • First-Generation Total Synthesis: Early efforts focused on constructing key fragments that would later be assembled into the complete molecule .
  • Second-Generation Approaches: More recent methodologies have employed advanced synthetic techniques to streamline the assembly process and improve yields .
  • Fragment Coupling Strategies: Specific fragments of Ciguatoxin 3C have been synthesized and then coupled using selective reactions to form the complete structure .

These methods highlight the challenges associated with synthesizing such a complex natural product.

Studies on Ciguatoxin 3C have focused on its interactions with various ion channels and neurotransmitter systems. Key findings include:

  • Voltage-Gated Sodium Channels: Ciguatoxin 3C activates these channels, leading to increased neuronal excitability .
  • GABAergic Transmission: The toxin enhances GABAergic activity, suggesting potential applications in studying inhibitory neurotransmission mechanisms .
  • Comparative Studies with Other Toxins: Research comparing Ciguatoxin 3C with other marine toxins has provided insights into its unique properties and effects on neuronal function.

Similar Compounds

Several compounds share structural or functional similarities with Ciguatoxin 3C. These include:

Compound NameDescription
GambierolAnother marine toxin affecting ion channels but primarily inhibiting potassium channels instead of sodium channels.
PalytoxinA potent marine neurotoxin that activates sodium channels but has a different structural framework compared to ciguatoxins.
SaxitoxinA neurotoxin produced by dinoflagellates that blocks sodium channels, contrasting with the activating effect of Ciguatoxin 3C.
BrevetoxinAnother class of marine toxins that activate sodium channels but differ significantly in structure and effects on synaptic transmission.

These compounds illustrate the diversity within marine toxins while highlighting the unique properties of Ciguatoxin 3C concerning its mechanism of action and biological effects.

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Dates

Modify: 2023-07-20

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